LYRM03, chemically known as 3-amino-2-hydroxy-4-phenylvalylisoleucine, is a synthetic derivative of ubenimex, a compound originally used for treating acute myelocytic leukemia and lymphedema. This compound has garnered attention due to its potential anti-inflammatory and anti-cancer properties, particularly in the context of acute lung injury and cancer metastasis.
LYRM03 was isolated from a strain of Streptomyces (HCCB10043) and synthesized to improve yield and bioactivity compared to traditional fermentation methods . The compound's synthesis was carried out at the Shanghai Laiyi Center for Biopharmaceutical Research and Development, where its purity was confirmed to exceed 98% through high-performance liquid chromatography .
LYRM03 falls under the category of amino acid derivatives, specifically designed to target various biological pathways involved in inflammation and cancer progression. It is classified as an inhibitor of aminopeptidases, which are enzymes that play critical roles in protein metabolism and signaling pathways.
The synthesis of LYRM03 involved a chemical strategy designed to overcome the low yields typically associated with fermentation processes. The synthetic approach allows for better control over the purity and concentration of the final product. The compound was prepared as a solid powder and stored at -20 °C, with working solutions freshly prepared in phosphate-buffered saline prior to use .
The synthesis process includes several steps that ensure the correct formation of the desired molecular structure. The exact methodologies employed in synthesizing LYRM03 have not been extensively detailed in available literature but are based on standard organic synthesis techniques that involve coupling reactions typical for amino acid derivatives.
The molecular structure of LYRM03 consists of an amino acid backbone with specific functional groups that enhance its biological activity. The structural formula can be represented as follows:
This indicates that LYRM03 contains 13 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms.
LYRM03 has been shown to participate in various biochemical reactions, particularly those involving inhibition of inflammatory pathways. In experimental models, it has demonstrated significant inhibition of nitric oxide production and expression of inducible nitric oxide synthase (iNOS) in macrophages stimulated by lipopolysaccharide (LPS) .
The mechanism by which LYRM03 exerts its effects involves modulation of signaling pathways such as the Myd88-dependent Toll-like receptor 4 pathway. This modulation leads to reduced activation of downstream signaling molecules like nuclear factor kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK), which are critical in inflammatory responses .
The primary mechanism by which LYRM03 acts involves the inhibition of pro-inflammatory cytokines and mediators. It significantly reduces levels of tumor necrosis factor-alpha, interleukin-1 beta, and interleukin-18 in serum samples from treated animal models . This suggests that LYRM03 can effectively mitigate inflammatory responses induced by pathogens or injury.
In preclinical studies, treatment with LYRM03 resulted in decreased oxidative stress indicators and improved lung function markers in models of acute lung injury induced by LPS . These findings highlight its potential therapeutic benefits in managing inflammation-related conditions.
LYRM03 is characterized as a white to off-white solid at room temperature. Its solubility profile indicates it is soluble in polar solvents like water and phosphate-buffered saline but may have limited solubility in non-polar solvents.
The compound exhibits stability under standard laboratory conditions but should be stored at low temperatures to maintain its integrity over time. Its reactivity profile suggests it can participate in peptide bond formation typical for amino acids but requires specific conditions for optimal reactivity.
LYRM03 has shown promise in various scientific applications:
LYRM03 (CAS# 1820750-36-4) is a synthetic small-molecule compound with the systematic IUPAC name (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine. Its molecular formula is C₂₁H₃₃N₃O₅, yielding a molecular weight of 407.51 g/mol and an exact mass of 407.2420 Da [1] [2] [9]. The structure features a tripeptide backbone with two chiral centers, critical for its bioactivity:
Its stereochemistry is defined by the canonical SMILES notation:
CC[C@H](C)[C@H](NC(=O)[C@@H](NC(=O)C(O)C(N)CC1=CC=CC=C1)C(C)C)C(=O)O
The InChI Key PBLYJNWLOXWSSP-VUCLORQFSA-N
confirms its unique spatial configuration [2] [9]. LYRM03 is classified as an aminopeptidase inhibitor and a modified dipeptide derivative, structurally belonging to the ubenimex (bestatin) analog family. Key physicochemical properties include high purity (>98%), solubility in DMSO, and stability at -20°C for long-term storage [1].
Table 1: Structural Identifiers of LYRM03
Parameter | Value |
---|---|
CAS Number | 1820750-36-4 |
Molecular Formula | C₂₁H₃₃N₃O₅ |
Molecular Weight | 407.51 g/mol |
IUPAC Name | (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine |
SMILES | CCC@HC@HC(=O)O |
InChI Key | PBLYJNWLOXWSSP-VUCLORQFSA-N |
XLogP | -1.1 (Predicted) |
Hydrogen Bond Donor Count | 4 |
Hydrogen Bond Acceptor Count | 5 |
Ubenimex (bestatin), discovered in 1976 from Streptomyces olivoreticuli, was the first clinically approved aminopeptidase inhibitor. It targets enzymes like aminopeptidase N (APN/CD13), aminopeptidase B, and leukotriene A4 hydrolase [6] [10]. Bestatin gained approval in Japan (1987) for acute myeloid leukemia due to its immunomodulatory effects, such as enhancing granulocyte-macrophage progenitor cell proliferation and restoring hematopoietic function [10].
The development of bestatin analogs aimed to overcome limitations in potency and target selectivity. Key milestones include:
Structure-activity relationship (SAR) studies confirmed that modifications at the P1′ position (valine) and P2′ position (isoleucine) in LYRM03 significantly increased its anti-inflammatory efficacy compared to ubenimex [1] [5].
LYRM03 was engineered to concurrently target aminopeptidase activity and TLR4-driven inflammation, addressing two pathological hallmarks of cancer and sepsis:
Table 2: Key Mechanisms of LYRM03 in Preclinical Models
Target Pathway | Effect of LYRM03 | Functional Outcome |
---|---|---|
TLR4/MyD88 Signaling | ↓ MyD88 expression; ↑ IκB stability | Suppressed NF-κB activation |
NLRP3 Inflammasome | ↓ NLRP3 and ASC protein assembly | Reduced IL-18 and IL-1β secretion |
p38 MAPK Phosphorylation | Inhibited p38 activation | Attenuated COX-2 and iNOS expression |
Aminopeptidase Activity | Competitive inhibition of APN | Impaired peptide hormone catabolism |
This dual-action design positions LYRM03 as a therapeutic bridge:
Table 3: Evolution of Aminopeptidase Inhibitors
Compound | Key Structural Features | Primary Targets | Therapeutic Limitations |
---|---|---|---|
Bestatin | (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl-L-leucine | APN, LTA4 hydrolase | Limited anti-inflammatory efficacy |
α-Thiolbestatin | Sulfur-containing backbone | Aminopeptidase B | Reduced bioavailability |
LYRM03 | (3-amino-2-hydroxy-4-phenylbutanoyl)-L-valyl-L-isoleucine | APN, TLR4/MyD88 pathway | Enhanced TLR4 specificity |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7